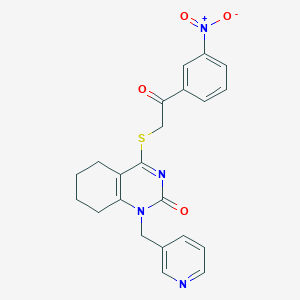
4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
A novel compound, resembling the structure of interest, has been synthesized and its structural, spectroscopic, and electronic properties analyzed. This includes theoretical and experimental analysis using DFT/B3LYP quantum chemical methods and various spectroscopic methods. The compound displayed significant radical scavenging activities, suggesting potential antioxidant applications. Additionally, physicochemical, pharmacokinetic, and toxicity features have been determined, offering insights into its drug-likeness and ADMET properties. Molecular docking study provided further understanding of its interaction with SARS-CoV-2 main protease (Mpro), indicating potential antiviral applications (Alaşalvar et al., 2021).
Luminescence and Material Applications
Research into thiophene-derivatized pybox and its lanthanide ion complexes, which are luminescent in solid state and dissolve in acetonitrile to yield highly luminescent solutions, highlights potential applications in material sciences and optoelectronics. The quantum yields for red and green emission were notably high, suggesting the utility of similar compounds in the development of luminescent materials (de Bettencourt-Dias et al., 2007).
Insecticidal Activity
Pyridine derivatives have shown toxicity against cowpea aphid, Aphis craccivora Koch, indicating potential insecticidal applications. One compound in particular exhibited about 4-fold the insecticidal activity of acetamiprid, a commonly used insecticide. This suggests that compounds with a similar structural framework could be explored for agricultural applications to protect crops from pests (Bakhite et al., 2014).
Anti-inflammatory and Analgesic Agents
Some derivatives of the compound structure under investigation have been synthesized and screened for potential anti-inflammatory and analgesic activity. This research indicates the possible application of such compounds in the development of new pharmaceuticals for the treatment of inflammation and pain (Farag et al., 2012).
properties
IUPAC Name |
4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(16-6-3-7-17(11-16)26(29)30)14-31-21-18-8-1-2-9-19(18)25(22(28)24-21)13-15-5-4-10-23-12-15/h3-7,10-12H,1-2,8-9,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLZRFXXZODRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-(3-nitrophenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2983414.png)
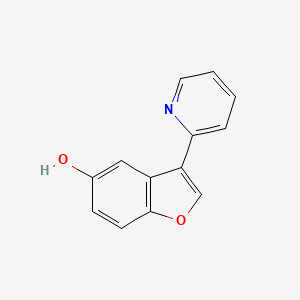
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2983417.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane hydrochloride](/img/structure/B2983421.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)
![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)
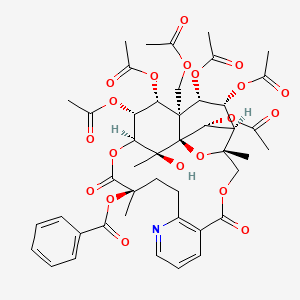
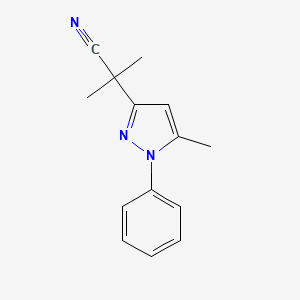
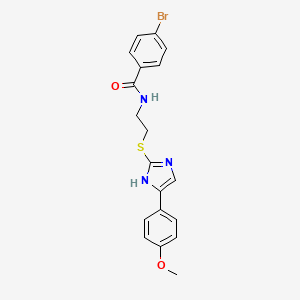
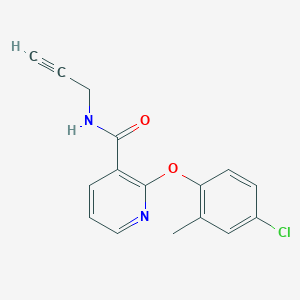
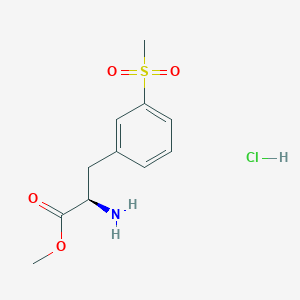
![ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2983433.png)